

# physical and chemical properties of Phenanthrene-[U-13C]

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## Compound of Interest

Compound Name: Phenanthrene-[U-13C]

Cat. No.: B1146099

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## An In-depth Technical Guide to Phenanthrene-[U-13C]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **Phenanthrene-[U-13C]**, a stable isotope-labeled version of the polycyclic aromatic hydrocarbon (PAH) phenanthrene. This document is intended to be a valuable resource for researchers and professionals utilizing this compound in a variety of scientific applications, including environmental fate analysis, metabolic studies, and as an internal standard in quantitative analysis.

## Core Physical and Chemical Properties

**Phenanthrene-[U-13C]** is a form of phenanthrene where all fourteen carbon atoms are the <sup>13</sup>C isotope. This uniform labeling provides a distinct mass signature, making it an invaluable tool for tracing and quantification in complex matrices. While some physical properties of the uniformly labeled phenanthrene have been experimentally determined, many are expected to be very similar to its unlabeled counterpart.

Table 1: Physical and Chemical Properties of Phenanthrene and **Phenanthrene-[U-13C]**

Property	Value (Unlabeled Phenanthrene)	Value (Phenanthrene-[U-13C])	Citations
Molecular Formula	C14H10	[13C]14H10	
Molecular Weight	178.23 g/mol	192.11 g/mol	
Appearance	Colorless, crystal-like solid	White crystalline solid	
Melting Point	98-100 °C	98–99 °C	
Boiling Point	340 °C	Not experimentally determined, but expected to be very similar to unlabeled phenanthrene.	[1]
Solubility in Water	1.1 mg/L at 25 °C	Not experimentally determined, but expected to be very similar to unlabeled phenanthrene.	
Solubility in Organic Solvents	Soluble in toluene, carbon tetrachloride, ether, chloroform, acetic acid, and benzene.[2]	Soluble in ethanol, DMSO, and dimethylformamide (DMF).	[3]
Stability	Stable under normal conditions. Combustible. Incompatible with strong oxidizing agents.	Expected to have similar stability to unlabeled phenanthrene.	[4]

## Spectroscopic Data

Spectroscopic analysis is critical for confirming the identity and purity of **Phenanthrene-[U-13C]**. The uniform <sup>13</sup>C labeling significantly alters the <sup>13</sup>C NMR and mass spectra compared to the unlabeled compound.

Table 2: Key Spectroscopic Data for **Phenanthrene-[U-13C]**

Spectroscopic Technique	Key Data	Citations
Mass Spectrometry (GC-EIMS)	m/z 192 (M+, 100%)	
UV-Vis (in ethanol)	λmax: 250.0, 274.0, 292.0 nm	
<sup>13</sup> C NMR	Due to uniform labeling, the spectrum will exhibit complex <sup>13</sup> C- <sup>13</sup> C coupling patterns, resulting in multiplets for each carbon signal, a significant difference from the singlet pattern of unlabeled phenanthrene in a proton-decoupled spectrum. Specific chemical shifts are expected to be very similar to unlabeled phenanthrene.	
Infrared (IR) Spectroscopy	The C-C stretching and bending vibrations will be shifted to lower wavenumbers compared to unlabeled phenanthrene due to the heavier <sup>13</sup> C isotope.	

## Experimental Protocols

The following are generalized protocols for the characterization and use of **Phenanthrene-[U-13C]**. Researchers should adapt these methods based on their specific instrumentation and experimental goals.

## Purity Assessment using Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the chemical and isotopic purity of **Phenanthrene-[U-13C]**.

Methodology:

- Sample Preparation: Prepare a dilute solution of **Phenanthrene-[U-13C]** in a high-purity solvent such as dichloromethane or hexane.
- GC Separation: Inject the sample into a GC system equipped with a suitable capillary column (e.g., a non-polar or semi-polar column like a DB-5ms). A typical temperature program would start at a low temperature (e.g., 60°C) and ramp up to a high temperature (e.g., 300°C) to ensure the elution of phenanthrene.
- MS Detection: The GC is coupled to a mass spectrometer operating in electron ionization (EI) mode. Acquire mass spectra over a relevant m/z range (e.g., 50-300 amu).
- Data Analysis:
  - Chemical Purity: Examine the total ion chromatogram (TIC) for any peaks other than the main **Phenanthrene-[U-13C]** peak. The area percentage of the main peak relative to all peaks provides an estimate of chemical purity.
  - Isotopic Purity: Analyze the mass spectrum of the main peak. The molecular ion (M<sup>+</sup>) should be at m/z 192. The relative abundances of ions at lower m/z values (e.g., m/z 191, 190, etc.) can be used to assess the isotopic enrichment.

## Structural Confirmation by <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the carbon skeleton and the uniform incorporation of <sup>13</sup>C.

Methodology:

- Sample Preparation: Dissolve a sufficient amount of **Phenanthrene-[U-13C]** in a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>).

- **NMR Acquisition:** Acquire a  $^{13}\text{C}$  NMR spectrum on a high-field NMR spectrometer. Due to the extensive  $^{13}\text{C}$ - $^{13}\text{C}$  coupling, a simple proton-decoupled  $^{13}\text{C}$  spectrum will be complex. Advanced NMR techniques, such as 2D INADEQUATE (Incredible Natural Abundance Double QUAntum Transfer Experiment), may be necessary to trace out the carbon-carbon connectivity and confirm the uniform labeling pattern.
- **Data Analysis:** The chemical shifts of the carbon signals should correspond to those of unlabeled phenanthrene. The key difference will be the splitting of each signal into a complex multiplet due to one-bond and long-range  $^{13}\text{C}$ - $^{13}\text{C}$  couplings.

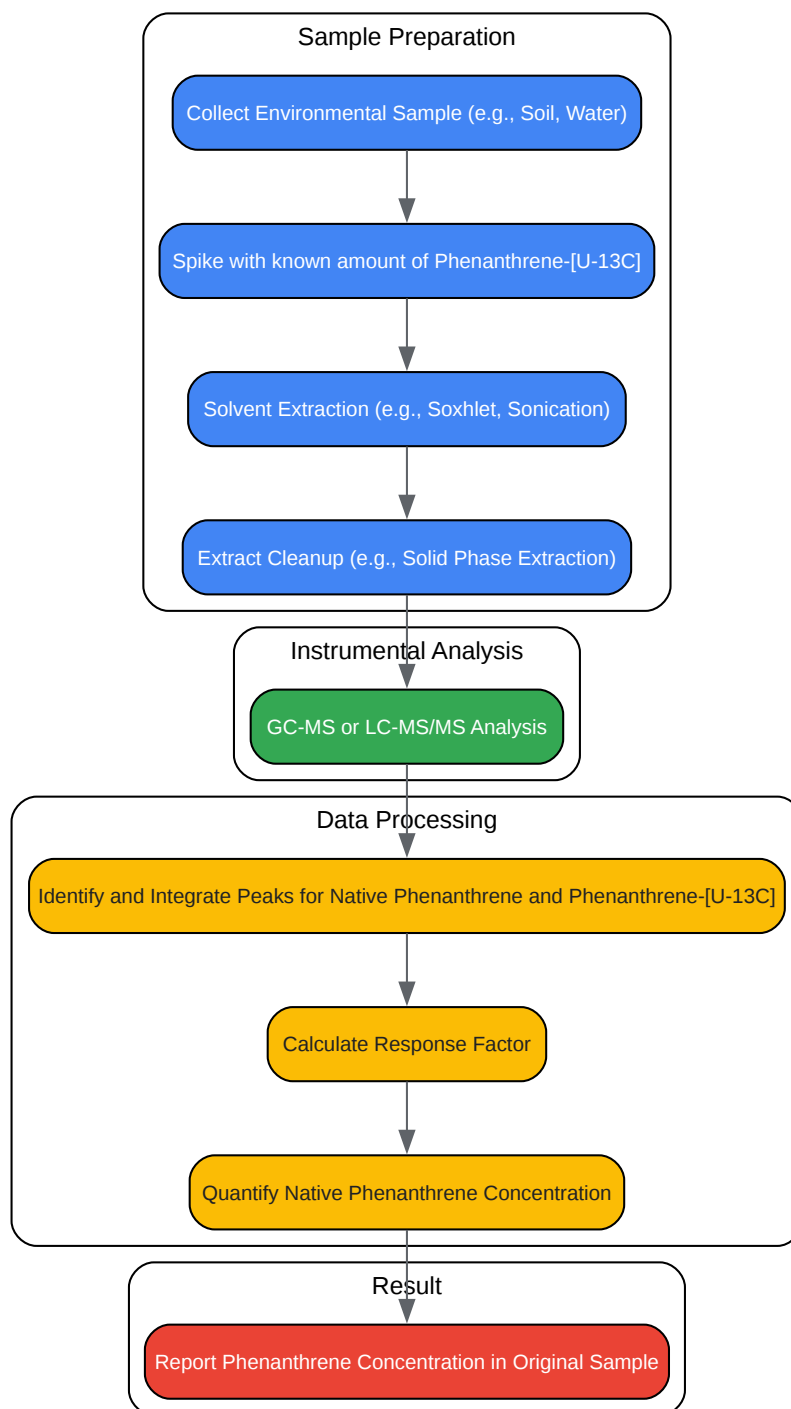
## Applications and Experimental Workflow

**Phenanthrene-[U- $^{13}\text{C}$ ]** is primarily used as a tracer in environmental fate and metabolism studies and as an internal standard for the quantification of unlabeled phenanthrene and its metabolites.

## Use as an Internal Standard in Environmental Sample Analysis

The following diagram illustrates a typical workflow for the analysis of phenanthrene in an environmental sample (e.g., soil, water) using **Phenanthrene-[U- $^{13}\text{C}$ ]** as an internal standard.

## Workflow for Phenanthrene Analysis using Phenanthrene-[U-13C]

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Caption: Workflow for quantitative analysis of phenanthrene.

## Chemical Reactivity and Stability

The chemical reactivity of **Phenanthrene-[U-13C]** is expected to be nearly identical to that of unlabeled phenanthrene. The substitution of  $^{12}\text{C}$  with  $^{13}\text{C}$  is not expected to significantly alter the electronic properties of the molecule, and therefore its participation in chemical reactions should be the same. Key reactions of the phenanthrene core typically occur at the 9 and 10 positions.

Isotopic labeling with  $^{13}\text{C}$  provides high stability, as there is no radioactive decay. For long-term storage, it is recommended to store the compound in a cool, dark place, protected from light and strong oxidizing agents, similar to its unlabeled counterpart.[4] Solutions of PAHs in organic solvents may degrade over time, especially when exposed to light.[5]

## Isotopic Effects

While the chemical properties are very similar, a kinetic isotope effect (KIE) may be observed in reactions where a C-C or C-H bond involving one of the labeled carbon atoms is broken in the rate-determining step. The C- $^{13}\text{C}$  bond is slightly stronger than the C- $^{12}\text{C}$  bond, which can lead to a slightly slower reaction rate. This effect is generally small for  $^{13}\text{C}$  but can be significant in mechanistic studies. For its use as an internal standard in mass spectrometry-based quantification, the KIE is generally negligible as the molecule is not undergoing a chemical reaction during the analysis.

This technical guide provides a foundational understanding of the properties and applications of **Phenanthrene-[U-13C]**. For specific experimental applications, it is recommended to consult the relevant scientific literature and perform appropriate validation studies.

### Need Custom Synthesis?

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